molecular formula C40H48O9S B15293465 Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside

Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside

Cat. No.: B15293465
M. Wt: 704.9 g/mol
InChI Key: NHYMZFORYVUSEA-PLLMGOPLSA-N
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Description

Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is a synthetic thioglycoside derivative extensively employed as a glycosyl donor in carbohydrate chemistry. Its structure features a β-D-galactopyranose core with four hydroxyl groups (2, 3, 4, and 6 positions) protected by 4-methoxybenzyl (PMB) groups, while the anomeric center is substituted with an ethyl thio group. This design confers high stability under acidic and basic conditions, making it suitable for multi-step synthetic pathways . The PMB groups are selectively removable under trifluoroacetic acid (TFA) or other mild acidic conditions, enabling controlled deprotection during oligosaccharide assembly.

Properties

Molecular Formula

C40H48O9S

Molecular Weight

704.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-ethylsulfanyl-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane

InChI

InChI=1S/C40H48O9S/c1-6-50-40-39(48-26-31-13-21-35(44-5)22-14-31)38(47-25-30-11-19-34(43-4)20-12-30)37(46-24-29-9-17-33(42-3)18-10-29)36(49-40)27-45-23-28-7-15-32(41-2)16-8-28/h7-22,36-40H,6,23-27H2,1-5H3/t36-,37+,38+,39-,40+/m1/s1

InChI Key

NHYMZFORYVUSEA-PLLMGOPLSA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC

Canonical SMILES

CCSC1C(C(C(C(O1)COCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in the galactopyranoside ring with 4-methoxybenzyl groupsThe reaction conditions often include the use of solvents like dichloromethane and ethyl acetate, with the reactions being carried out at controlled temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize the purity and yield of the final product, often employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Glycosylation Reactions

Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside serves as a glycosyl donor in stereoselective glycosylation reactions. The thiogalactopyranoside core, stabilized by sulfur, enhances reactivity compared to oxygen-based glycosides, enabling efficient coupling with acceptors under mild conditions .

Mechanism and Conditions

  • Activation : The thioglycoside is activated using promoters like p-toluenesulfenyl chloride (p-TolSCl) and silver triflate (AgOTf), forming reactive intermediates such as glycosyl triflates or chlorides .

  • Stereoselectivity : α-Selectivity is achieved through halide ion catalysis (e.g., using HgBr₂/HgO), as demonstrated in analogous thiogalactoside couplings . For example, coupling with azide-protected acceptors under Lemieux conditions yields α-linked glycosides with high regiocontrol .

Reaction ComponentRoleExample ConditionsOutcome
Thioglycoside donorSubstrateAgOTf, p-TolSCl in DCMα-Selective glycoside formation
Acceptor (e.g., rhodosamine)NucleophileHgBr₂/HgO catalyst72% yield of α-linked product

Acidic Deprotection

The methoxybenzyl (MBn) protecting groups are cleaved under acidic conditions, revealing free hydroxyl groups for further functionalization.

Key Steps

  • Protonation : Acid (e.g., trifluoroacetic acid, TFA) protonates the methoxybenzyl ether oxygen.

  • Cleavage : The C–O bond breaks, releasing a carbocation stabilized by the methoxy group, which is trapped by water or another nucleophile.

Example :
Treatment with TFA in dichloromethane (DCM) removes all four MBn groups, yielding ethyl β-D-thiogalactopyranoside. This deprotection step is critical for generating reactive intermediates in glycoconjugate synthesis.

Enzymatic Interactions

The compound interacts with glycosidases and lectins, modulating enzymatic activity and enabling studies on carbohydrate-mediated processes .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar thioglycosides due to its methoxybenzyl groups and galactose backbone:

CompoundStructural FeatureReactivity Profile
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideBenzyl groups, glucose coreLower solubility; slower glycosylation rates
Methyl 2,3,4-tri-O-benzyl-β-D-galactopyranosideFewer protectionsReduced stability under acidic conditions

The methoxybenzyl groups in Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside enhance solubility and steric shielding, improving reaction yields and selectivity .

Stability and Side Reactions

  • Thermal Stability : Stable under inert atmospheres up to 150°C, but prolonged heating in polar solvents (e.g., DMF) may lead to thioglycoside hydrolysis.

  • Oxidation : Susceptible to oxidative cleavage of the thioglycosidic bond by peroxides, forming sulfoxides or sulfones .

Scientific Research Applications

Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways .

Comparison with Similar Compounds

(a) PMB vs. Benzoyl Groups

  • Ethyl Tetra-O-PMB-β-D-thiogalactopyranoside: PMB groups offer superior acid stability compared to benzoyl (Bz) groups. For instance, 2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranosyl trichloroacetimidate () requires ammonia/methanol for deprotection, whereas PMB groups are cleaved under milder acidic conditions (e.g., TFA) .
  • Impact on Reactivity: Benzoyl groups, being electron-withdrawing, activate the glycosyl donor but necessitate harsher deprotection. PMB’s electron-donating nature reduces side reactions during glycosylation .

(b) PMB vs. Acetyl Groups

  • Ethyl 2,3,4,6-Tetra-O-acetyl-β-D-thiogalactopyranoside (): Acetyl (Ac) groups are smaller and less sterically hindering, enabling faster glycosylation. However, they are prone to migration or premature cleavage under basic conditions, limiting their use in complex syntheses .

Aglycone Modifications

(a) Ethyl Thio vs. Methyl Thio

  • Methyl 2,3,4,6-Tetra-O-PMB-β-D-thiogalactopyranoside (): The methyl thio aglycone exhibits slightly lower solubility in organic solvents compared to the ethyl variant. Ethyl’s longer alkyl chain enhances lipophilicity, improving compatibility with non-polar reaction media .
  • Reactivity : Both ethyl and methyl thio groups act as effective leaving groups, but ethyl derivatives often show marginally higher stability during storage .

(b) Thio vs. O-Glycosides

  • 4-Methoxyphenyl β-D-Galactopyranoside (): O-Glycosides (e.g., 4-methoxyphenyl) are less reactive than thioglycosides due to weaker leaving group ability. Thioglycosides like the target compound enable activation under milder promoters (e.g., NIS/TfOH) .

Regioselective Protection Patterns

  • Ethyl 4,6-(4-Methoxybenzylidene)-β-D-thiogalactopyranoside (): This compound features a cyclic 4,6-benzylidene group, leaving 2- and 3-OH positions free. In contrast, the target compound’s 2,3,4,6-tetra-O-PMB protection blocks all hydroxyls, making it a more versatile donor for branched oligosaccharides .

Data Tables: Key Comparative Metrics

Table 1. Structural and Functional Comparison

Compound Name Protecting Groups Aglycone Reactivity Deprotection Method Key Application References
Ethyl Tetra-O-PMB-β-D-thiogalactopyranoside 2,3,4,6-Tetra-O-PMB Ethyl thio High TFA or dilute HCl Branched oligosaccharides
Methyl Tetra-O-PMB-β-D-thiogalactopyranoside 2,3,4,6-Tetra-O-PMB Methyl thio Moderate TFA Linear trisaccharides
Ethyl Tetra-O-acetyl-β-D-thiogalactopyranoside 2,3,4,6-Tetra-O-acetyl Ethyl thio High NaOMe/MeOH Simple glycosylations
4-Methoxyphenyl β-D-galactopyranoside 2,3,4,6-Tetra-O-acetyl 4-Methoxy Low Enzymatic/acid hydrolysis Model glycosylation studies

Table 2. Deprotection Efficiency

Protecting Group Cleavage Conditions Time (h) Yield (%)
PMB 1% TFA in DCM 2 >90
Benzoyl NH3/MeOH, 35°C 12 85
Acetyl 0.1 M NaOMe in MeOH 1 95
Benzylidene 80% AcOH, rt 3 80

Biological Activity

Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside (ETMG) is a synthetic carbohydrate derivative notable for its complex structure, which includes four methoxybenzyl groups linked to a beta-D-thiogalactopyranoside backbone. This compound has garnered attention for its significant biological activity, particularly in molecular biology and biochemistry, where it plays a crucial role in glycosylation processes and carbohydrate-protein interactions.

  • Molecular Formula : C₃₃H₃₈O₁₄S
  • Molecular Weight : 704.87 g/mol

ETMG is characterized by its ability to undergo glycosidic bond formation and cleavage, which can be catalyzed by various enzymes or acids. Under acidic conditions, the methoxybenzyl groups can be removed, yielding the corresponding thiogalactopyranoside, thus allowing ETMG to participate in glycosylation reactions as a donor for the synthesis of more complex oligosaccharides or glycoconjugates .

Biological Activity

ETMG exhibits significant biological activities through its interactions with various proteins and enzymes involved in glycosylation pathways. These interactions can modulate enzyme activity and influence cellular signaling pathways, making ETMG a valuable tool for studying carbohydrate-mediated biological functions .

The primary mechanism of action involves the inhibition of β-(1,4)-galactosyltransferase (β4GalT), an enzyme that facilitates the transfer of galactose units in glycosylation reactions. By acting as a competitive inhibitor, ETMG can effectively regulate glycosylation processes that are critical for cellular communication and adhesion .

Applications in Research

ETMG's ability to interact with lectins and glycosidases has made it an important compound in glycobiology research. Its applications include:

  • Studying Glycosylation Processes : ETMG serves as a model compound to investigate the mechanisms of glycosylation and the role of carbohydrates in biological systems.
  • Therapeutic Development : Understanding how ETMG modulates carbohydrate-protein interactions can aid in the development of new therapeutic strategies targeting these pathways .

Comparative Analysis

To better understand ETMG's unique properties, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranosideContains benzyl instead of methoxybenzyl groupsDifferent sugar backbone (glucose vs galactose)
Methyl 2,3,4-tri-O-benzyl-beta-D-galactopyranosideFewer substitutions; only three benzyl groupsSimpler structure; less steric hindrance
Ethyl 2,3-di-O-benzoyl-beta-D-galactopyranosideBenzoyl protecting groups instead of methoxybenzylDifferent protective strategy affecting reactivity

ETMG's specific combination of methoxybenzyl groups enhances its solubility and biological activity compared to similar compounds .

Case Studies

Recent studies have highlighted ETMG's potential therapeutic applications:

  • Inhibition Studies : Research demonstrated that ETMG effectively inhibits β4GalT activity in vitro, showcasing its potential as a regulatory agent in glycosylation pathways .
  • Cellular Studies : In cell-based assays, ETMG was shown to alter glycan structures on cell surfaces, impacting cell signaling and adhesion properties, which are crucial for cancer metastasis research .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside, and how can regioselectivity be ensured?

  • Methodology : Utilize regioselective glycosylation with thioglycoside donors. For example, silver triflate (AgOTf) or other Lewis acids promote glycosidic bond formation while preserving stereochemistry . Protecting groups like 4-methoxybenzyl (4-MBz) can be introduced via benzylation under controlled conditions (e.g., NaH/4-methoxybenzyl bromide in DMF) to block hydroxyl groups selectively .
  • Key Considerations : Monitor reaction progress with TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify 4-methoxybenzyl group placement and anomeric configuration (e.g., β-thiogalactoside signals at δ ~5.3 ppm for H-1) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+Na]+^+ peaks) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) to ensure >95% purity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under acidic or enzymatic hydrolysis?

  • Experimental Design :

  • Hydrolysis Kinetics : Expose the compound to varying pH (1–7) and measure degradation rates via UV-Vis or LC-MS. Compare with unprotected thiogalactosides to assess 4-MBz group effects .
  • Enzymatic Studies : Incubate with β-galactosidases (e.g., from E. coli) and quantify hydrolysis products (e.g., free galactose via DNS assay). Use molecular docking to predict enzyme-substrate interactions .
    • Contradiction Analysis : If unexpected stability is observed, investigate steric hindrance from 4-MBz groups or electronic effects using DFT calculations .

Q. How does this compound interact with bacterial phosphotransferase systems (PTS)?

  • Methodology :

  • Transport Assays : Use radiolabeled 14C^{14}\text{C}-thiogalactoside to measure uptake in Streptococcus lactis or similar models. Compare accumulation with/without competing sugars (e.g., glucose) to assess PTS exclusion .
  • Phosphorylation Analysis : Lyse cells and quantify phosphorylated derivatives (e.g., TMG-6P) via ion-exchange chromatography or 31P^{31}\text{P}-NMR .
    • Data Interpretation : If phosphorylation is lower than expected, evaluate enzyme specificity using knockout strains or inhibitor studies (e.g., fluoride to block phosphatases) .

Q. What strategies resolve contradictions in glycosylation efficiency across synthetic protocols?

  • Case Study : If yields vary between 40–80% for similar routes:

  • Variable Screening : Test solvents (CH2_2Cl2_2 vs. toluene), promoters (AgOTf vs. NIS/TfOH), and temperatures .
  • Byproduct Identification : Use LC-MS/MS to detect side products (e.g., α-anomers or over-benzylated derivatives). Optimize stoichiometry of 4-MBz reagents .
    • Table : Example Optimization Parameters
ParameterCondition 1 (Low Yield)Condition 2 (High Yield)
SolventCH2_2Cl2_2Toluene
PromoterNIS/TfOHAgOTf
Temp. (°C)250–4 (ice bath)
Yield (%)4075

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